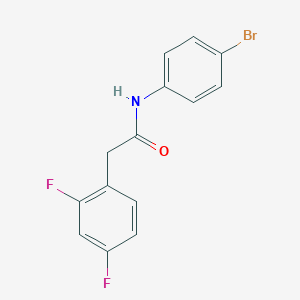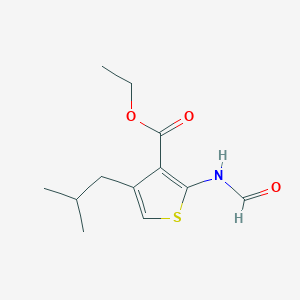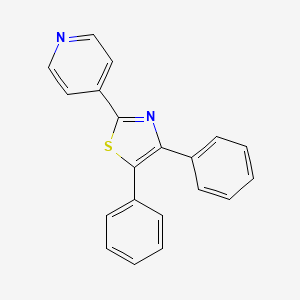
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydro-2H-pyran-4-carboxamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This leads to a reduction in the production of pro-inflammatory cytokines and growth factors, which in turn helps to prevent the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit a range of interesting biochemical and physiological effects. Studies have shown that it can inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. This leads to a reduction in the production of pro-inflammatory cytokines and growth factors, which in turn helps to prevent the development and progression of various diseases.
実験室実験の利点と制限
One of the key advantages of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide for lab experiments is its high degree of purity. This makes it easy to study its effects on various biological systems without the interference of other compounds. However, one of the limitations of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for the study of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of interest is its use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new synthetic methods for the production of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and related compounds. Finally, the study of the biochemical and physiological effects of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide on various biological systems could lead to the discovery of new drug targets and therapeutic approaches.
合成法
The synthesis of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 2-methoxyphenylboronic acid and 4-phenyltetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of a palladium catalyst. This reaction results in the formation of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide as a white crystalline solid with a high degree of purity.
科学的研究の応用
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied extensively for its potential applications in scientific research. One of the key areas of interest is its potential use as a therapeutic agent for the treatment of various diseases. Studies have shown that N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-6-5-9-16(17)20-18(21)19(11-13-23-14-12-19)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRXNCWNQHMWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)
![8-(2-methoxyethyl)-9-oxo-N-(2-phenylethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5684482.png)

![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)

![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]acetamide](/img/structure/B5684496.png)
![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)
![1-ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one](/img/structure/B5684519.png)
![N-{2-[1-(2-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5684522.png)
![1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5684530.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5684544.png)
